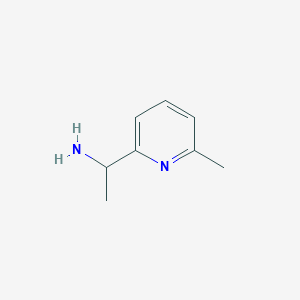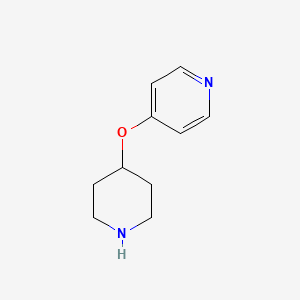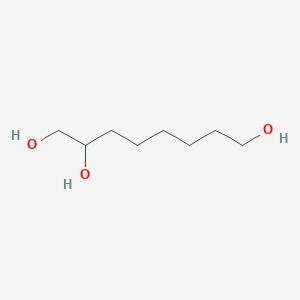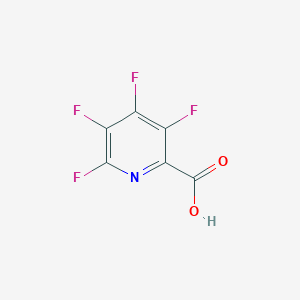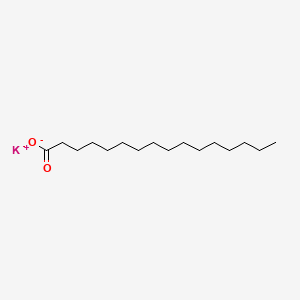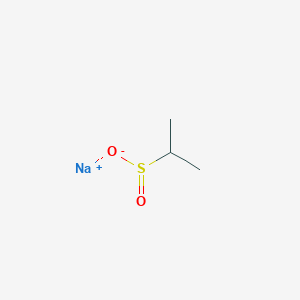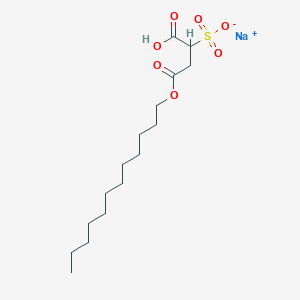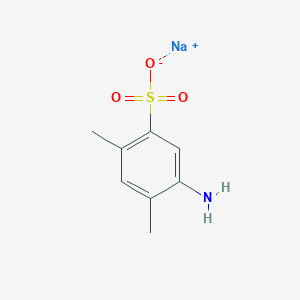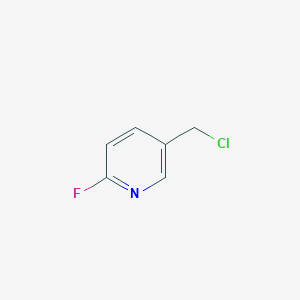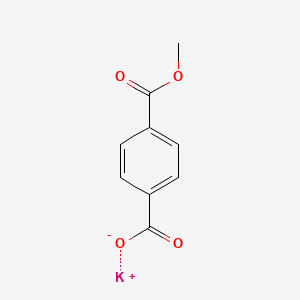
Potassium monomethyl terephthalate
Übersicht
Beschreibung
Potassium monomethyl terephthalate is a useful research compound. Its molecular formula is C9H8KO4 and its molecular weight is 219.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
Potassium monomethyl terephthalate, also known as potassium 4-(methoxycarbonyl)benzoate, primarily targets polyethylene terephthalate (PET) plastic waste . It acts as a catalyst in the methanolysis of PET, a chemical pathway for depolymerizing post-consumer PET plastic waste into monomeric feedstock .
Mode of Action
This compound interacts with its target, PET, through a low-energy catalytic route for methanolysis . This interaction leads to the conversion of PET resin into dimethyl terephthalate (DMT), a monomeric feedstock . The compound’s action results in the complete decomposition of PET resins into monomers within 24 hours .
Biochemical Pathways
The biochemical pathway affected by this compound involves the depolymerization of PET . This process proceeds through two series of reaction steps, leading to the degradation of PET . The downstream effects include the production of DMT and the creation of major by-products such as 2-hydroxyethyl methyl terephthalate and monomethyl terephthalate .
Pharmacokinetics
It facilitates the conversion of PET into a more bioavailable form, DMT .
Result of Action
The molecular and cellular effects of this compound’s action include the transformation of PET into a more bioavailable form, DMT . This transformation is achieved through the compound’s catalytic action in the methanolysis of PET .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound exhibits high selectivity of DMT at a mild temperature range of 20–35 °C . Furthermore, the moisture level in the reaction system can affect the conversion of PET into DMT . The compound’s action is also influenced by the presence of cosolvents, which can affect its catalytic performance .
Eigenschaften
CAS-Nummer |
42967-55-5 |
|---|---|
Molekularformel |
C9H8KO4 |
Molekulargewicht |
219.26 g/mol |
IUPAC-Name |
potassium;4-methoxycarbonylbenzoate |
InChI |
InChI=1S/C9H8O4.K/c1-13-9(12)7-4-2-6(3-5-7)8(10)11;/h2-5H,1H3,(H,10,11); |
InChI-Schlüssel |
XWTBMFFYBMCHBV-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)[O-].[K+] |
Kanonische SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)O.[K] |
| 42967-55-5 | |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


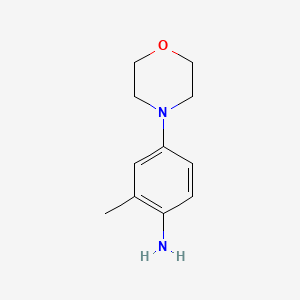
![(10-([1,1'-Biphenyl]-4-yl)anthracen-9-yl)boronic acid](/img/structure/B1592454.png)
